molecular formula C18H20Cl2N4OS B2820143 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-86-9

5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2820143
CAS RN: 869342-86-9
M. Wt: 411.35
InChI Key: OPVYREZVZZSPSR-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .


Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2 (3H)-one is synthesized and characterized by IR, 1H NMR, 13C NMR, elemental analyses, single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as single-crystal X-ray diffraction and density functional theory (DFT) . The molecules are linked principally by C-H…O hydrogen bonds involving carbonyl atoms and carboxylate O atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various substitutions and transformations. For instance, the presence of a chloro group on N-methyl aniline ring showed improved activity than a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy .

Scientific Research Applications

Antimicrobial Applications

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and evaluated for their antimicrobial properties, demonstrating good to moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, a study on the synthesis and characterization of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties revealed promising antimicrobial activities when compared to standard drugs like Chloramphenicol (Idrees et al., 2019).

Optical and Electrochemical Applications

Compounds with 1,2,4-triazole cores have also been explored for their photophysical and electrochemical properties. A study on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones showed excellent third-order nonlinear optical properties and optical limiting behavior, suggesting potential applications in optical devices and materials science (Murthy et al., 2013).

Mechanism of Action

The mechanism of action of similar compounds often involves interaction with various enzymes and receptors. For instance, dichloromethylphenidate is a potent psychostimulant that acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor .

Safety and Hazards

The safety and hazards of similar compounds depend on their specific structures and properties. For instance, 3,4-Dichloromethylphenidate is a controlled substance in some countries due to its potent psychostimulant effects .

Future Directions

The future directions in the research of similar compounds often involve the development of new drugs with improved properties. For instance, there is a great importance of heterocyclic ring-containing drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYREZVZZSPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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